

# Spectroscopic data (NMR, IR, Mass Spec) for 4-Aminobutan-2-one characterization

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## Compound of Interest

Compound Name: 4-Aminobutan-2-one

Cat. No.: B1611400

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## Spectroscopic Characterization of 4-Aminobutan-2-one: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key spectroscopic data essential for the characterization of **4-Aminobutan-2-one** and its common salt form, **4-Aminobutan-2-one hydrochloride**. The information presented herein is crucial for identity confirmation, purity assessment, and structural elucidation in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **4-Aminobutan-2-one** and its hydrochloride salt. Due to the limited availability of published raw spectra for the free base, some data is predicted based on established principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Aminobutan-2-one** Hydrochloride

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.2	s	3H	H-1 (CH <sub>3</sub> )
~2.9	t	2H	H-3 (CH <sub>2</sub> )
~3.2	t	2H	H-4 (CH <sub>2</sub> )
~8.0	br s	3H	NH <sub>3</sub> <sup>+</sup>

Note: Predicted values based on typical chemical shifts for similar functional groups. The Certificate of Analysis for **4-Aminobutan-2-one** hydrochloride confirms a spectrum consistent with the structure and a purity of  $\geq 95.0\%$  by NMR.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Aminobutan-2-one** Hydrochloride[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
29.8	C-1 (CH <sub>3</sub> )
37.5	C-4 (CH <sub>2</sub> )
42.8	C-3 (CH <sub>2</sub> )
205.8	C-2 (C=O)

Solvent: DMSO-d<sub>6</sub>[1]

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorptions for **4-Aminobutan-2-one** Hydrochloride

Wavenumber (cm-1)	Intensity	Assignment
~3000-2800	Strong, Broad	N-H stretch (Ammonium)
~2950-2850	Medium	C-H stretch (Aliphatic)
~1715	Strong	C=O stretch (Ketone)
~1600-1400	Medium	N-H bend (Ammonium)
~1450	Medium	C-H bend (CH <sub>2</sub> )
~1360	Medium	C-H bend (CH <sub>3</sub> )

Note: Predicted values based on typical IR absorption ranges for primary ammonium salts and ketones.

## Mass Spectrometry (MS)

For **4-Aminobutan-2-one**, the molecular ion peak ( $[M]^+$ ) would be observed at  $m/z = 87$ . Key fragmentation patterns would likely involve:

- $\alpha$ -cleavage: Loss of a methyl radical ( $\bullet\text{CH}_3$ ) to give a fragment at  $m/z = 72$ , or loss of an aminomethyl radical ( $\bullet\text{CH}_2\text{NH}_2$ ) to give an acetyl cation at  $m/z = 43$ .
- McLafferty Rearrangement: Not applicable due to the absence of a  $\gamma$ -hydrogen.

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Aminobutan-2-one**

m/z	Proposed Fragment
87	$[M]^+$
72	$[M - \text{CH}_3]^+$
58	$[M - \text{C}_2\text{H}_3\text{O}]^+$
43	$[\text{CH}_3\text{CO}]^+$
30	$[\text{CH}_2\text{NH}_2]^+$

## Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of **4-Aminobutan-2-one**.

### NMR Spectroscopy

A sample of **4-Aminobutan-2-one** hydrochloride is dissolved in a suitable deuterated solvent, typically Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterium Oxide (D2O). The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference, such as tetramethylsilane (TMS).

### IR Spectroscopy

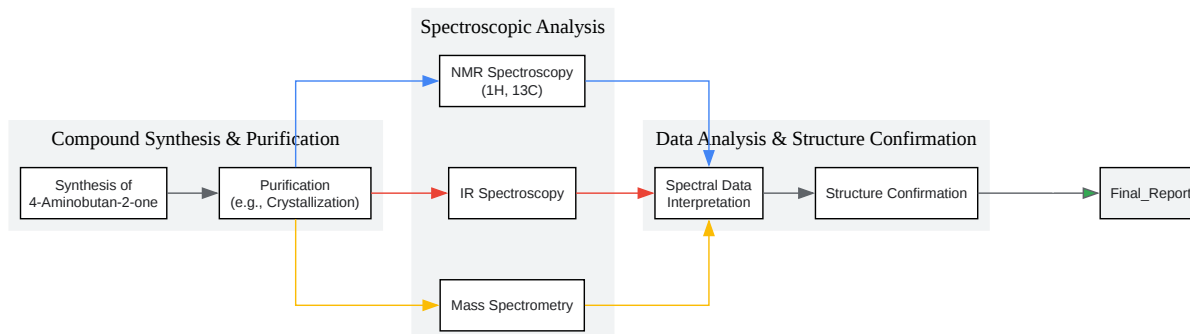
The infrared spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **4-Aminobutan-2-one** hydrochloride, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is recorded over the standard mid-IR range (e.g.,  $4000\text{--}400\text{ cm}^{-1}$ ).

### Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like **4-Aminobutan-2-one**, GC-MS with electron ionization (EI) is a suitable method. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is then detected.

## Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **4-Aminobutan-2-one**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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## References

- 1. [spectrabase.com](https://spectrabase.com) [spectrabase.com]
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